Iromycin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
Iromycin A is a member of a new family of rare pyridone metabolites isolated from the bacterium Streptomyces sp. This compound has garnered significant interest due to its unique structure and biological activities, particularly its ability to inhibit nitric oxide synthases (NOS), which are enzymes responsible for the production of nitric oxide, a crucial signaling molecule in various physiological processes .
科学研究应用
Iromycin A has a wide range of scientific research applications:
Chemistry: It is used as a biochemical tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: this compound is used to investigate the role of nitric oxide in cellular signaling and to study the effects of NOS inhibition on various biological processes.
作用机制
Iromycin A exerts its effects by selectively inhibiting endothelial nitric oxide synthase (eNOS). This enzyme catalyzes the conversion of arginine to citrulline, producing nitric oxide as a byproduct. By inhibiting eNOS, this compound reduces the production of nitric oxide, thereby modulating various physiological processes, including neurotransmission, host defense, and cardiovascular functions .
安全和危害
生化分析
Biochemical Properties
Iromycin A interacts with nitric oxide synthases (NOS), a protein family that produces nitric oxide (NO), a crucial second messenger . It selectively inhibits endothelial NOS (eNOS) over neuronal NOS (nNOS) .
Cellular Effects
This compound’s inhibition of eNOS impacts various cellular processes. By inhibiting NO production, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of eNOS, thereby reducing the production of NO . This can lead to changes in gene expression and cellular signaling pathways .
Metabolic Pathways
This compound is involved in the nitric oxide signaling pathway, where it interacts with eNOS . Its inhibition of eNOS can affect metabolic flux and metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iromycin A involves a convergent approach that includes the formation of pyridone rings. One method starts with the ammonolysis of α-pyrones or the reaction of enamines of β-ketoesters with malonic acid derivatives. This process involves several steps, including the formation of intermediates such as 4-acetoxy-3,6-dimethyl-5-propylpyran-2-one and 6-methylpyridone .
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using Streptomyces sp. strains. The fermentation conditions are optimized to maximize the yield of this compound, followed by extraction and purification processes to isolate the compound .
化学反应分析
Types of Reactions
Iromycin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from the reactions of this compound include various derivatives with modified functional groups, which can exhibit different biological activities .
相似化合物的比较
Similar Compounds
Prenylpyridones A and B: These are new antimalarial compounds discovered from Streptomyces sp.
Other Pyridone Metabolites: Various pyridone metabolites from microbial sources exhibit different biological activities, including antimicrobial properties and inhibition of mitochondrial electron transport.
Uniqueness of Iromycin A
This compound is unique due to its selective inhibition of endothelial NOS, which sets it apart from other pyridone metabolites that may target different enzymes or exhibit different biological activities. This selectivity makes this compound a valuable tool for studying nitric oxide-related pathways and for developing targeted therapies .
属性
{ "Design of the Synthesis Pathway": "The synthesis of Iromycin A can be achieved through a convergent synthesis approach, involving the coupling of two key intermediates. The first intermediate is a protected form of the amino acid L-tyrosine, which is functionalized with a carboxylic acid group and a protected amine. The second intermediate is a protected form of the sugar moiety, which contains a protected hydroxyl group at the anomeric position. The coupling of these two intermediates can be achieved through a selective glycosylation reaction, followed by deprotection and final functional group manipulations to yield Iromycin A.", "Starting Materials": [ "L-tyrosine", "Protecting reagents for amine and carboxylic acid groups", "Sugar moiety with protected hydroxyl group", "Activating reagents for glycosylation reaction", "Deprotecting reagents" ], "Reaction": [ "Step 1: Protection of amine and carboxylic acid groups on L-tyrosine", "Step 2: Protection of hydroxyl group on sugar moiety", "Step 3: Activation of sugar moiety with an activating reagent", "Step 4: Selective glycosylation reaction between protected L-tyrosine and activated sugar moiety", "Step 5: Deprotection of amine, carboxylic acid, and hydroxyl groups", "Step 6: Final functional group manipulations to yield Iromycin A" ] } | |
CAS 编号 |
213137-53-2 |
分子式 |
C19H29NO2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
6-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-4-hydroxy-3-methyl-5-propyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H29NO2/c1-6-8-16-17(20-19(22)15(5)18(16)21)12-11-14(4)10-7-9-13(2)3/h7,9,11,13H,6,8,10,12H2,1-5H3,(H2,20,21,22)/b9-7+,14-11+ |
InChI 键 |
HVAVEUHAOCVIPN-DTCTWCMCSA-N |
手性 SMILES |
CCCC1=C(NC(=O)C(=C1O)C)C/C=C(\C)/C/C=C/C(C)C |
SMILES |
CCCC1=C(NC(=O)C(=C)C1=O)CC=C(C)CC=CC(C)C |
规范 SMILES |
CCCC1=C(NC(=O)C(=C1O)C)CC=C(C)CC=CC(C)C |
同义词 |
NK 26588 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Iromycin A and where is it found?
A1: this compound is a naturally occurring alpha-pyridone metabolite, first isolated from Streptomyces sp. Dra 17. [] It belongs to a family of rare compounds, the iromycins (A-D), which are characterized by a unique N-heterocyclic core structure and two unusual side chains. []
Q2: How does this compound exert its biological activity?
A2: this compound acts as an inhibitor of nitric oxide synthases (NOS). [] NOS is a family of enzymes responsible for producing nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. Notably, this compound displays selectivity towards endothelial NOS over neuronal NOS, making it a promising candidate for further investigation in medical therapy and basic research. []
Q3: How is this compound biosynthesized?
A3: Research suggests that this compound biosynthesis follows an unusual polyketide pathway. [] Experiments using 13C- and 15N-labeled precursors confirmed this pathway and ruled out an isoprenoid origin. [] Additionally, studies revealed a unique detoxification pathway within the host strain (Streptomyces sp.) for this particular secondary metabolite. []
Q4: Has the structure of this compound been confirmed synthetically?
A4: Yes, the total synthesis of this compound has been achieved. [, , ] This convergent approach involved the preparation of two key fragments: a 6-bromomethylpyrone ring and an unsaturated side chain. [, , ] These fragments were then coupled and subsequently treated with liquid ammonia to yield this compound. [, , ]
Q5: Does this compound have any other potential applications besides NOS inhibition?
A6: Research indicates that this compound might also influence the biosynthesis of thaxtomin A, a phytotoxin produced by some Streptomyces species. [] It's suggested that this compound might inhibit bacterial nitric oxide synthase, potentially interfering with thaxtomin A production. [] This finding hints at a potential role of this compound in plant-microbe interactions, though further investigation is needed.
Q6: Are there any new analogs of this compound?
A7: Yes, research has identified new this compound analogs with antimalarial properties produced by Streptomyces sp. RBL-0292. [] This discovery highlights the potential of exploring this compound analogs for various therapeutic applications.
Q7: What analytical techniques are used to study this compound?
A8: Several analytical techniques have been employed in this compound research. These include: * HPLC-DAD and HPLC-MS: Used for the detection and quantification of this compound and other related metabolites. [, ] * Real-Time PCR: Utilized for quantifying bacterial biomass in studies investigating this compound's role in Streptomyces pathogenicity. [] * Isotope labeling: Employed in feeding experiments to elucidate the biosynthetic pathway of this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。